

near-infrared chemical imaging NIR-CI quantification of Citalopram hydrobromide

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Citalopram Hydrobromide

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Introduction & Principle

Near-Infrared Chemical Imaging (NIR-CI) is a powerful, non-destructive analytical technique that combines spectroscopy with digital imaging. Unlike conventional NIR spectroscopy, which provides an average spectrum for a sample, NIR-CI collects tens of thousands of spectra, each corresponding to a specific pixel location [1] [2]. This allows for the simultaneous determination of both the chemical identity and the spatial distribution of components within a sample.

For patient-tailored drug products, such as those fabricated using the Tunable Modular Design (TMD) approach for antidepressants like **Citalopram Hydrobromide**, ensuring dose accuracy is critical [3] [4]. NIR-CI serves as an ideal tool for the rapid, non-destructive verification of API content and distribution, making it suitable for point-of-care quality control. The technique can visualize the distribution of CHB on the surface and cross-section of porous freeze-dried modules, and accurately quantify the drug load using multivariate regression models [3].

Experimental Protocol

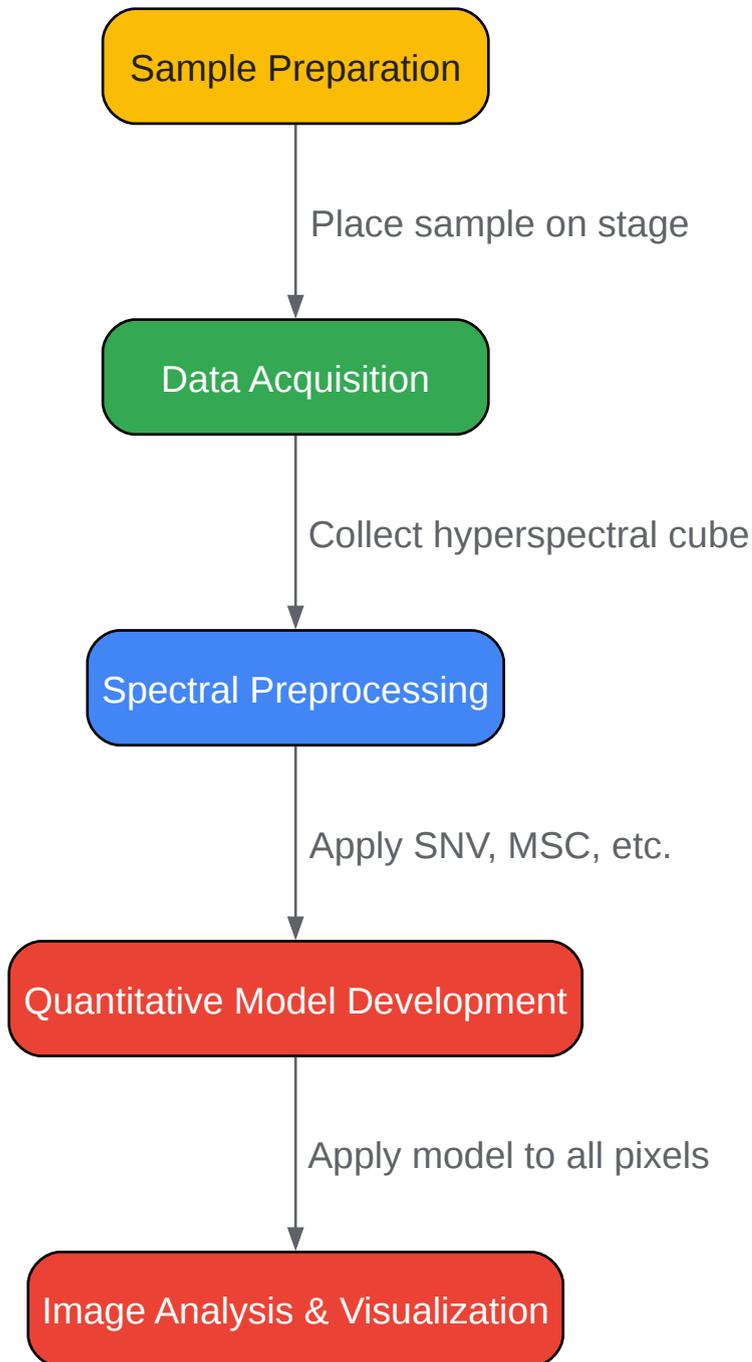
This protocol details the application of NIR-CI for quantifying **Citalopram Hydrobromide** in TMD samples.

Materials and Equipment

- **Samples: Citalopram Hydrobromide**-loaded TMD samples. These are typically porous, freeze-dried polymeric modules, potentially with CHB incorporated via inkjet printing [3] [4].
- **Instrumentation:** A pushbroom-type NIR chemical imaging system with a focal plane array (FPA) detector (e.g., a Malvern Instruments SyNIRgy or Spectral Dimensions NIR-CI system) [3] [5].
- **Software:** Data acquisition software (e.g., ISys) and multivariate analysis software capable of performing Partial Least Squares (PLS) and Support Vector Regression (SVR).

Step-by-Step Procedure

The workflow for NIR-CI quantification is outlined in the diagram below.



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- **Sample Preparation:** Place the TMD sample on the instrument's stage. For cross-sectional analysis, the sample may need to be carefully sectioned. Ensure the surface is level and unobstructed [3] [1].
- **Data Acquisition:**
 - Acquire a dark reference image (D) with the shutter closed.
 - Acquire a background reference image (B) using a reflective standard (e.g., ceramic tile).

- Place the sample and acquire the sample hyperspectral image (S). A typical acquisition covers the 1200-2400 nm or 1400-2400 nm range and takes approximately 3 minutes [1] [5].
- Convert the raw data to absorbance (A) using the equation: $A = \log_{10}[(S - D) / (B - D)]$ [1] [5].
- **Spectral Preprocessing:** Unfold the 3D hyperspectral data cube (x, y, λ) into a 2D matrix for processing. Apply spectral preprocessing algorithms to reduce scattering effects and improve model performance. The **Standard Normal Variate (SNV)** algorithm is commonly used for this purpose [1].
- **Quantitative Model Development:**
 - **Reference Method:** Establish a reference method for the true CHB content in a set of calibration samples.
 - **Model Training:** Develop a quantitative model by correlating the preprocessed NIR spectra from the calibration set with the reference CHB values.
 - **Model Validation:** Validate the model's performance using an independent set of validation samples not used in the training process.
- **Image Analysis & Visualization:** Apply the validated quantitative model to every pixel in the hyperspectral image. This generates a concentration map where the color of each pixel represents the predicted concentration of CHB, allowing for visual assessment of drug distribution homogeneity [3] [2].

Data Analysis & Quantification

Model Selection and Performance

The core of NIR-CI quantification relies on robust multivariate models. The choice between linear and non-linear models depends on the complexity of the sample.

Table 1: Comparison of Quantitative Models for CHB in TMD Samples

Model Type	Algorithm	Key Application / Rationale	Reported Performance (RMSEP)	Reference
Linear	Partial Least Squares (PLS)	Baseline linear model; effective for simpler or sub-divided sample sets.	Improved performance when TMD samples were divided into subtypes.	[4]

Model Type	Algorithm	Key Application / Rationale	Reported Performance (RMSEP)	Reference
Non-Linear	Support Vector Regression (SVR)	Handles non-linearities from complex porous structures and residual solvents.	Root Mean Square Error of Prediction (RMSEP) as low as 0.21 .	[3]
Alternative	Multivariate Curve Resolution (MCR)	Can be used for both qualitative and quantitative analysis without pure spectra.	Accurate prediction models were obtained.	[3]

Key Findings from Literature

Research on NIR-CI for CHB has yielded several critical insights:

- **Superiority of Non-Linear Models:** For a universal model applied to the entire set of complex, porous TMD samples, non-linear SVR models outperformed linear PLS, reducing the prediction error by **19%** [4].
- **Strategy of Sample Sub-typing:** Model performance can be significantly improved by categorizing TMD samples into specific subtypes based on their structural characteristics and building individual PLS models for each category. This approach can make linear models perform as well as or better than non-linear ones [4].
- **Visualization Capability:** NIR-CI successfully visualized the distribution of inkjet-printed CHB both on the surface and throughout the cross-section of the TMD samples, proving its value as a troubleshooting tool [3].

Application in Pharmaceutical Development

The implementation of NIR-CI extends beyond basic quantification to several critical applications in drug development:

- **Quality Control for Personalized Medicine:** The TMD approach allows for the fabrication of flexible and precise doses of CHB, which is particularly useful for antidepressant tapering. NIR-CI provides a fast, non-destructive method for dose verification at the point of care, ensuring patients receive high-quality, tailored drug products [3].

- **Analysis of Component Distribution and Homogeneity:** The technique is ideal for assessing the uniformity of the API and excipients, a critical quality attribute. It can detect domains of unblended material and quantify the size of API-rich areas, which can impact dissolution rates and dose uniformity [2].
- **Counterfeit Drug Detection:** NIR-CI can rapidly identify counterfeit pharmaceutical products by comparing the chemical image and distribution of components in a suspect tablet to those of a genuine product, often without any sample preparation [5] [2].

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